6-Phenyl-1,3-oxazinan-2-one
Description
6-Phenyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a six-membered oxazinanone ring substituted with a phenyl group at the 6-position. This compound has garnered significant attention due to its pharmacological relevance. Synthetic routes for this compound often involve cyclization of homoallylic carbamates or reductive amination, with yields exceeding 85% under optimized conditions .
Properties
CAS No. |
6638-33-1 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-11-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |
InChI Key |
PURQAUNFFUUYME-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)OC1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The 1,3-oxazinan-2-one scaffold allows diverse substitutions at the 4- and 6-positions, significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Phenyl vs. Methyl Substitution : The 6-phenyl group enhances biological activity (e.g., PDE-IV inhibition) compared to 6-methyl derivatives, likely due to increased aromatic interactions with enzyme targets .
- Positional Effects : Substituents at the 4-position (e.g., 4-fluorophenyl) influence stereochemical outcomes, favoring trans-diastereomers in cyclization reactions .
Key Observations :
Physical and Spectroscopic Properties
- Boiling Points : 6-Methyl derivatives exhibit higher boiling points (302.6°C) than phenyl-substituted analogues, reflecting differences in molecular weight and polarity .
- NMR Confirmation : Methyl groups at the 6-position are unambiguously assigned via ¹H NMR, as seen in 3-benzyl-6,6-dimethyl derivatives .
Preparation Methods
Cyclization of Homoallylic Carbamates via Sharpless Dihydroxylation
A foundational approach involves the synthesis of 6-(hydroxymethyl)-1,3-oxazinan-2-one derivatives from homoallylic carbamates. Borah and Phukan developed a three-step protocol starting with a three-component reaction between aldehydes, allyltrimethylsilane, and benzyl carbamate catalyzed by iodine (10 mol%) at room temperature . The resulting homoallylic carbamates undergo Sharpless dihydroxylation (racemic) using AD-mix-β to yield 3,4-dihydroxybutylcarbamate intermediates. Subsequent treatment with sodium hydride (NaH) in tetrahydrofuran (THF) induces cyclization, producing 6-(hydroxymethyl)-1,3-oxazinan-2-ones in yields up to 85% . While this method achieves high regioselectivity, the racemic nature of the dihydroxylation step limits enantiomeric purity.
Integrated One-Pot Synthesis via Phenylselenonyl Chemistry
A breakthrough one-pot strategy leverages the multifunctional role of phenyl vinyl selenones. As reported by Li et al., α-substituted α-isocyanoacetates react with phenyl vinyl selenones under Brønsted base catalysis (e.g., DBU, 0.05–0.1 equiv) to form Michael adducts . Subsequent addition of p-toluenesulfonic acid (PTSA, 0.1–0.2 equiv) triggers a domino oxidative cyclization, where the selenonyl group acts as an activator, leaving group, and latent oxidant . This method produces 4,4,5-trisubstituted 1,3-oxazinan-2-ones with enantiomeric ratios up to 98:2 when using Cinchona alkaloid-derived organocatalysts . Key advantages include operational simplicity and avoidance of transition metals, though substrate scope is limited to electron-deficient selenones.
Copper-Catalyzed Carbonylation with CO₂
An eco-friendly route employs carbon dioxide (CO₂) as a carbonyl source. Wang et al. demonstrated that aminopropanol derivatives react with propargyl alcohol under CO₂ pressure (1 atm) in the presence of a copper(I)-based catalyst ({[Cu(HNTA)]·2.25CH₃CN}) . The reaction proceeds via a cascade process: (1) copper-mediated alkyne activation, (2) CO₂ insertion, and (3) intramolecular cyclization. Optimal conditions (80°C, 16 h) yield 6-phenyl-1,3-oxazinan-2-one derivatives in 65–92% efficiency, depending on substituent electronic effects . Electron-donating groups (e.g., p-methoxyphenyl) enhance reactivity, while sterically hindered substrates (e.g., anthryl) reduce yields to ~40% .
Table 1: Substrate Scope for Copper-Catalyzed Carbonylation
| R₁ (Aminopropanol) | R₂ (Propargyl Alcohol) | Yield (%) |
|---|---|---|
| Phenyl | Phenyl | 85 |
| p-Methoxyphenyl | Phenyl | 92 |
| p-Chlorophenyl | Phenyl | 68 |
| Naphthyl | Phenyl | 78 |
| Anthryl | Phenyl | 40 |
Base-Catalyzed Cyclization with Ethylene Carbonate
Triazabicyclodecene (TBD)-catalyzed reactions between 3-amino-1-propanols and ethylene carbonate (EC) offer a solvent-free pathway. EC serves as both reagent and solvent, with TBD (5 mol%) facilitating intermolecular cyclization via a double Bₐc2 mechanism . For example, 3-benzylamino-propan-1-ol reacts with EC at 80°C for 6 h, yielding 3-benzyl-6-phenyl-1,3-oxazinan-2-one in 93% isolated yield . This method excels in scalability and purity, as products are easily isolated via liquid-liquid extraction. However, aryl-substituted aminopropanols require longer reaction times (up to 24 h) due to steric hindrance.
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the synthesis of fused oxazinanones. A representative protocol involves irradiating β-naphthol, urea, and benzaldehyde derivatives in acetic acid (700 W, 4–20 min) . For instance, 1-(p-tolyl)-1H-naphtho[1,2-e] oxazin-3(2H)-one forms within 10 min, which is subsequently N-alkylated using NaH and alkyl halides to introduce the C6 phenyl group . While microwave methods reduce reaction times from hours to minutes, regioselectivity challenges arise with unsymmetrical aldehydes.
Comparative Analysis of Synthetic Methods
Table 2: Key Metrics Across Preparation Methods
| Method | Yield (%) | Reaction Time | Enantioselectivity | Scalability |
|---|---|---|---|---|
| Sharpless Dihydroxylation | 75–85 | 24–48 h | Racemic | Moderate |
| One-Pot Selenonyl | 70–95 | 6–12 h | Up to 98:2 e.r. | High |
| CO₂ Carbonylation | 40–92 | 16 h | None | High |
| Ethylene Carbonate | 85–93 | 6–24 h | None | High |
| Microwave | 60–75 | 0.5–1 h | None | Low |
The one-pot selenonyl method stands out for enantioselectivity, while CO₂ carbonylation aligns with green chemistry principles. Ethylene carbonate-based cyclization offers the highest yields for simple substrates, making it industrially viable.
Q & A
Q. What are the most effective synthetic routes for 6-phenyl-1,3-oxazinan-2-one derivatives, and how can diastereomeric mixtures be addressed?
A common method involves homoallylic carbamates synthesized via a three-component reaction (aldehyde, allyltrimethylsilane, benzyl carbamate) catalyzed by iodine. Subsequent Sharpless dihydroxylation produces dihydroxybutylcarbamates, which undergo base-induced cyclization (e.g., NaH in THF) to yield this compound derivatives . However, diastereomeric mixtures often form due to stereochemical complexity at the 4- and 6-positions. Column chromatography typically fails to separate these mixtures, but trans-diastereomers may dominate under specific conditions (e.g., electron-withdrawing substituents on the aryl group) .
Q. How is the regioselectivity of substituents confirmed in 1,3-oxazinan-2-one derivatives?
Proton NMR analysis is critical for confirming substituent positions. For example, methyl groups at the 6-position of the oxazinanone ring show distinct splitting patterns in NMR (δ 1.3–1.5 ppm for equatorial protons) and coupling constants () . IR spectroscopy (C=O stretch at ~1700 cm) and NMR (carbonyl resonance at ~153 ppm) further validate the carbamate ring structure .
Q. What are the challenges in isolating pure diastereomers of 4,6-disubstituted-1,3-oxazinan-2-one derivatives?
Steric and electronic factors often lead to inseparable diastereomers. For instance, 4-(4-methoxyphenyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one predominantly forms the trans isomer due to reduced steric hindrance, while electron-deficient aryl groups (e.g., 4-chlorophenyl) yield mixtures . Crystallization or chiral HPLC may resolve these, but yields are typically low (<50%) .
Advanced Research Questions
Q. How do gold-catalyzed oxycyclization conditions influence the regioselectivity of 1,3-oxazinan-2-one synthesis?
Gold catalysts (e.g., AuCl) promote 6-endo-dig cyclization of allenic carbamates, favoring kinetically controlled 1,3-oxazinan-2-ones. However, at room temperature, thermodynamically stable 1,3-oxazin-2-ones (5-membered rings) dominate due to isomerization. Substituents like methylene at the 6-position stabilize the oxazinanone product (e.g., 6-methylene derivatives) . Computational studies suggest transition-state energy differences (~5 kcal/mol) dictate selectivity .
Q. What green chemistry metrics are applicable to evaluate the environmental impact of 1,3-oxazinan-2-one synthesis?
The Andraos algorithm and EATOS software assess mass efficiency, solvent toxicity, and waste production. Diethyl carbonate-based routes exhibit superior green metrics (atom economy >70%, E-factor <5) compared to halogenated solvents. For example, KCO-mediated cyclization reduces hazardous waste by 40% versus NaOMe or t-BuOK methods .
Q. How do computational studies explain the stereochemical outcomes of intramolecular cyclizations in 1,3-oxazinan-2-one synthesis?
Density Functional Theory (DFT) calculations reveal that chair-like transition states favor equatorial positioning of bulky substituents (e.g., hydroxymethyl groups) during cyclization. Activation barriers for cis-diastereomers are ~3 kcal/mol higher than trans, explaining their lower abundance .
Key Research Gaps and Contradictions
- Diastereomer Separation : Despite advances in chiral catalysts, scalable resolution of 4,6-disubstituted derivatives remains unsolved .
- Regioselectivity in Catalysis : Conflicting reports exist on whether Au-catalyzed reactions favor 6-endo-dig (kinetic) or 6-exo-dig (thermodynamic) pathways .
- Biological Relevance : While 6-phenyl derivatives are noted as PDE-IV inhibitors, in vitro assays validating target specificity are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
